molecular formula C11H8N2O2 B1621151 4-(4-Pyrimidinyl)benzoic acid CAS No. 249292-43-1

4-(4-Pyrimidinyl)benzoic acid

Cat. No.: B1621151
CAS No.: 249292-43-1
M. Wt: 200.19 g/mol
InChI Key: GDGFTEGUDDPSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Pyrimidine-Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Pyrimidine-benzoic acid derivatives represent a class of compounds that has garnered substantial attention in organic and medicinal chemistry. The pyrimidine (B1678525) ring is a fundamental component of life, forming the core structure of the nucleobases uracil, thymine, and cytosine, which are essential parts of RNA and DNA. gsconlinepress.com This biological ubiquity has made the pyrimidine scaffold an attractive starting point for drug design. gsconlinepress.comorientjchem.org

Derivatives of pyrimidine are known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. orientjchem.orgresearchgate.net Many approved drugs incorporate the pyrimidine nucleus, highlighting its importance in therapeutic applications. researchgate.net Similarly, benzoic acid and its derivatives, such as para-aminobenzoic acid (PABA), are crucial in various biological processes and are utilized as building blocks in the pharmaceutical industry. nih.gov

The strategic combination of pyrimidine and benzoic acid motifs into a single molecule is a well-established approach in drug discovery. This hybridization aims to create synergistic effects or novel mechanisms of action, leading to the development of potent therapeutic agents. gsconlinepress.comresearchgate.net

Structural Significance of the 4-(4-Pyrimidinyl)benzoic Acid Moiety

The specific structure of this compound is defined by the covalent bond between the carbon-4 position of a pyrimidine ring and the carbon-4 position of a benzoic acid molecule. This precise arrangement dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in biological systems. The benzoic acid group provides a carboxylic acid function (-COOH), which can act as both a hydrogen bond donor and acceptor and can be deprotonated to form a carboxylate salt. This dual functionality makes the molecule an excellent candidate for forming coordination complexes with metal ions or interacting with biological macromolecules. The planarity of the aromatic rings also allows for potential π-stacking interactions.

Table 1: Chemical Properties of this compound
PropertyValue
CAS Number249292-43-1 chemicalbook.combldpharm.com
Molecular FormulaC11H8N2O2 chemicalbook.com
Molecular Weight200.19 g/mol chemicalbook.com

Current Research Trajectories and Interdisciplinary Applications

The unique structural features of this compound and its derivatives have positioned them as valuable tools in several research areas, reflecting a significant degree of interdisciplinary application.

Medicinal Chemistry and Drug Discovery: This molecular scaffold is a key intermediate in the synthesis of potential therapeutic agents. For instance, related structures like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid serve as intermediates for antileukemia agents such as Nilotinib. chemicalbook.com Derivatives are also investigated for their potential as Janus kinase (JAK) inhibitors for treating hyperproliferative diseases. google.com Research has shown that compounds derived from this basic structure exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov

Table 2: Examples of Bioactive Pyrimidine-Benzoic Acid Derivatives
Derivative NameReported Application/ActivityReference
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidIntermediate for Nilotinib (antileukemia agent) chemicalbook.com
N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamideJAK kinase inhibitor for hyperproliferative diseases google.com
Various Pyrimidine Nucleosides and Benzoic Acid DerivativesCytotoxicity against HCT-116 and MDA-MB-231 cancer cells nih.gov

Materials Science and Coordination Chemistry: The ability of this compound to act as a linker molecule, or ligand, has been exploited in the construction of advanced materials. Specifically, it and its isomers, such as 4-(pyrimidin-5-yl) benzoic acid, are used to synthesize metal-organic frameworks (MOFs). acs.org MOFs are crystalline materials with porous structures, created by linking metal ions with organic ligands. These materials have shown promise in applications like gas storage and separation. nih.gov For example, a related ligand, 4-(pyridin-4-yl)benzoic acid, has been used to create MOFs that exhibit interesting thermo- and solvatochromic properties (changing color with heat and solvent, respectively). nih.gov

Synthetic Chemistry: In the realm of organic synthesis, this compound is a valuable intermediate. Its functional groups can be chemically modified to build larger, more complex molecular architectures. For example, the carboxylic acid group can be converted into esters, amides, or acid chlorides, opening pathways to a wide range of other derivatives. prepchem.comprepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFTEGUDDPSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363923
Record name 4-(4-Pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249292-43-1
Record name 4-(4-Pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Pyrimidinyl Benzoic Acid and Its Structural Analogues

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine core is a critical step in the synthesis of 4-(4-pyrimidinyl)benzoic acid. Various methods have been developed for the construction of pyrimidine rings, offering access to a wide range of substituted derivatives. These strategies can be broadly categorized into multi-component condensation reactions, oxidative annulation approaches, and catalytic cyclization methods.

Multi-component Condensation Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for building diverse libraries of compounds for drug discovery and other applications.

One notable MCR for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source such as urea (B33335) or thiourea, famously known as the Biginelli reaction. While the classical Biginelli reaction yields dihydropyrimidines, modifications and subsequent oxidation steps can lead to the formation of the aromatic pyrimidine ring. For instance, a three-component reaction between a benzaldehyde (B42025) derivative, a 1,3-diketone, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst can yield substituted pyrimidines. The use of microwave assistance has been shown to accelerate these reactions and improve yields.

A sustainable approach to pyrimidine synthesis utilizes a regioselective, iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. This method proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds and liberating hydrogen and water as the only byproducts. This process is highly regioselective, providing access to unsymmetrically substituted pyrimidines.

Starting MaterialsCatalyst/ConditionsProduct TypeReference
1,3-Diketone, Benzaldehyde, Ammonium AcetateKeggin-type heteropolyacids, refluxSubstituted Pyrimidines nih.gov
Amidines, AlcoholsPN5P-Ir-pincer complexesUnsymmetrically Substituted Pyrimidines acs.orgguidechem.comgoogle.com
Ketones, Aldehydes/Esters, AmidinesTEMPO, Iron(II)-complexSubstituted Pyrimidines nih.gov

Oxidative Annulation Approaches for Pyrimidine Synthesis

Oxidative annulation is another powerful strategy for the synthesis of pyrimidine rings. These methods often involve the formation of new C-C and C-N bonds through an oxidation process, leading to the aromatic pyrimidine core.

An example of this approach is the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. This reaction is eco-friendly and tolerates a variety of functional groups. Another method involves the copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to afford structurally important pyrimidines.

ReactantsReagents/CatalystKey FeaturesReference
Amidines, Ketones, N,N-dimethylaminoethanolOxidative conditionsEco-friendly, [3+2+1] annulation nbinno.com
Amidines, Saturated KetonesCu-catalyst, 4-HO-TEMPOCascade reaction, [3+3] annulation nbinno.com

Catalytic Cyclization Methods for Pyrimidine Derivatives

Catalytic cyclization methods provide an efficient and atom-economical route to pyrimidine derivatives. These reactions often utilize transition metal catalysts to facilitate the formation of the heterocyclic ring.

Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing pyrimidine rings. For instance, a copper-catalyzed synthesis of 2,6-disubstituted pyrimidones has been developed from terminal alkynes, carbon dioxide, and amidine hydrochloride. Furthermore, a copper-catalyzed cyclization of ketones with nitriles under basic conditions offers a facile and economical synthesis of diversely functionalized pyrimidines. Zirconium-mediated synthesis of polysubstituted pyrimidines has also been reported through the cyclization of alkynes and two molecules of nitriles.

A particularly relevant strategy for synthesizing 4-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a halogenated pyrimidine with an arylboronic acid. For the synthesis of this compound, this could involve the coupling of a 4-halopyrimidine (e.g., 4-chloropyrimidine (B154816) or 4-bromopyrimidine) with 4-carboxyphenylboronic acid or its ester derivative. The regioselectivity of the Suzuki coupling on dihalopyrimidines can be controlled by the reaction conditions, with the C4 position often being more reactive. nih.govsemanticscholar.org Microwave irradiation has been shown to significantly accelerate these coupling reactions, often leading to high yields in short reaction times. semanticscholar.org

Approaches for Introducing the Benzoic Acid Moiety

The introduction of the benzoic acid group onto the pyrimidine-containing scaffold is the final key transformation in the synthesis of this compound. This can be achieved through various methods, including carboxylation reactions and the oxidation of precursor functional groups.

Carboxylation Reactions

Direct carboxylation of an aryl C-H bond with carbon dioxide is an attractive and sustainable method for introducing a carboxylic acid group. While challenging, transition metal-catalyzed C-H carboxylation reactions have been developed. For instance, rhodium-catalyzed, carboxyl-directed aryl C-H carboxylation of benzoic acids with CO2 has been reported to afford phthalic acids. nih.gov The application of such methods to a pyrimidinyl-substituted benzene (B151609) ring could provide a direct route to the target molecule.

Alternatively, the carboxylation can be achieved by first forming an organometallic reagent from a halogenated precursor. For example, a 4-(4-bromophenyl)pyrimidine (B3053465) could be converted into a Grignard or organolithium reagent, which is then quenched with carbon dioxide to yield this compound. Directed ortho-metalation (DoM) is another powerful technique where a directing group on the aromatic ring guides lithiation to the adjacent ortho position, followed by quenching with an electrophile like CO2. acs.orgguidechem.comgoogle.comnih.govnbinno.com

Oxidation of Alkyl-Substituted Benzenes

A common and reliable method for preparing benzoic acids is the oxidation of an alkyl group attached to the benzene ring. acs.orgthieme.dechemimpex.comgoogle.comarkat-usa.org For the synthesis of this compound, a precursor such as 4-(4-pyrimidinyl)toluene would be required. The alkyl side-chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under heating. acs.orgthieme.dechemimpex.comgoogle.comarkat-usa.org This reaction is generally robust and proceeds as long as the benzylic carbon has at least one hydrogen atom.

Another viable precursor for oxidation is an aldehyde. For instance, 4-(4-pyrimidinyl)benzaldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents, such as potassium permanganate or silver oxide. The synthesis of the aldehyde precursor can be achieved through methods like the Suzuki coupling of a 4-halopyrimidine with 4-formylphenylboronic acid.

PrecursorOxidizing AgentConditionsProductReference
4-(4-Pyrimidinyl)tolueneKMnO4 or Chromic AcidHeatThis compound acs.orgthieme.dechemimpex.comgoogle.comarkat-usa.org
4-(4-Pyrimidinyl)benzaldehydeKMnO4 or Ag2OMild conditionsThis compound

Coupling and Functionalization Reactions for Aryl-Heteroaryl Linkages

The formation of the carbon-carbon bond between the benzoic acid moiety and the pyrimidine ring is the key step in synthesizing the target compound. Cross-coupling and nucleophilic substitution reactions are the primary methods employed for this purpose.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The Stille reaction, which couples an organotin compound with an organic electrophile, is a prominent method in this class. libretexts.orgwikipedia.org Its success is largely due to the stability of the organostannane reagents to air and moisture and the mild reaction conditions, which are compatible with a wide array of functional groups, including carboxylic acids and esters. organic-chemistry.orgthermofisher.com

In the context of synthesizing this compound analogues, a typical Stille coupling would involve the reaction of a pyrimidine-based organostannane with an aryl halide or triflate, or vice versa. The key precursors are:

The Organostannane: This could be a 4-stannylpyrimidine derivative (e.g., 4-(tributylstannyl)pyrimidine) or a stannylated benzoic acid derivative (e.g., methyl 4-(tributylstannyl)benzoate).

The Electrophile: This partner would be a halogenated benzoic acid derivative (like methyl 4-bromobenzoate) or a pyrimidine bearing a leaving group such as a halide (e.g., 4-chloropyrimidine). wikipedia.org

The catalytic cycle for the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the organostannane transfers its organic group to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org

Precursor Type Example Reactant 1 Example Reactant 2 Catalyst Product Type
Pyrimidine-Stannane4-(Tributylstannyl)pyrimidineMethyl 4-iodobenzoatePd(PPh₃)₄Aryl-pyrimidine
Aryl-StannaneMethyl 4-(tributylstannyl)benzoate4-ChloropyrimidinePd(dba)₂Aryl-pyrimidine

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to the aryl-heteroaryl linkage. This reaction involves a nucleophile displacing a leaving group on an aromatic or heteroaromatic ring. byjus.com For SNAr to proceed, the ring must be "activated" by the presence of electron-withdrawing groups. chemistrysteps.com The pyrimidine ring itself is inherently electron-deficient, which facilitates nucleophilic attack, particularly when a good leaving group (like a halogen) is present at the 2, 4, or 6 positions.

In a potential synthesis of this compound, an SNAr route could involve the reaction of a pyrimidine with a leaving group (e.g., 4,6-dichloropyrimidine) with a suitable benzoic acid-derived nucleophile. However, a more common approach for similar structures involves the reverse, where an amine, for instance, acts as the nucleophile attacking a halogenated pyrimidine. For example, in the synthesis of related compounds, 4-aminobenzoic acid has been reacted with 4,6-dichloropyrimidine (B16783), where one of the chlorine atoms is displaced. nih.gov

The generally accepted mechanism for SNAr is a two-step addition-elimination process via a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that for many SNAr reactions, particularly on heterocycles, the mechanism may be concerted rather than stepwise. nih.gov

Substrate Nucleophile Conditions Key Feature
4,6-Dichloropyrimidine4-Aminobenzoic acidBase, Heat/MicrowaveElectron-deficient pyrimidine ring facilitates attack. nih.gov
4-ChloropyrimidineBoronic acid derivativeNot a direct SNArExample of alternative coupling partners.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, yield, and environmental footprint of synthesis, advanced techniques such as microwave-assisted synthesis and careful optimization of reaction parameters are employed.

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. tandfonline.comorientjchem.org This is due to the rapid and efficient heating of polar solvents and reactants. tandfonline.com

The synthesis of various pyrimidine derivatives has been shown to benefit significantly from microwave assistance. For example, the Biginelli three-component cyclocondensation reaction to form oxo- and thioxopyrimidines can be performed in 65-90% yield under microwave irradiation. tandfonline.com Similarly, the reaction of 4,6-dichloropyrimidine with amines to produce substituted aminopyrimidines is efficiently achieved in a closed vessel under microwave heating at 160 °C. nih.gov This method offers a simple, rapid, and efficient route for preparing pyrimidine cores and their derivatives. tandfonline.comsemanticscholar.org

Reaction Type Conventional Time Microwave Time Yield Improvement Reference
Biginelli CondensationSeveral hours5-15 minutesOften significant tandfonline.comfoliamedica.bg
Amination of Dichloropyrimidine12 hours (reflux)20-40 minutesSignificant nih.govorientjchem.org

The choice of solvent and catalyst is critical for the success of a synthetic protocol, influencing reaction rate, yield, and selectivity. The optimization of these parameters is a key aspect of developing robust synthetic methods.

For pyrimidine synthesis via multicomponent reactions, various catalysts have been explored, including organocatalysts like L-proline and Brønsted acidic ionic liquids. nih.govacs.org Solvents are also screened to find the ideal medium. For instance, in the synthesis of pyrano[2,3-d]pyrimidine derivatives, an aqueous ethanol (B145695) mixture was found to be optimal, offering environmental benefits and simplifying workup procedures. researchgate.net In another study optimizing the synthesis of a pyrimidine-2-one, a screening of various solvents and catalyst loadings found that using 2 mol% of the catalyst NH₃(CH₂)₆NH₃SiF₆ in ethanol at 40°C gave the best results. researchgate.net This systematic approach ensures that the reaction proceeds under the most efficient and effective conditions.

Parameter Options Explored Optimal Choice (Example) Rationale Reference
Catalyst Lewis acids, Brønsted acids, OrganocatalystsNH₃(CH₂)₆NH₃SiF₆ (2 mol%)High efficiency, recyclability, mild conditions researchgate.net
Solvent Toluene, Acetonitrile, Ethanol, Water, DMFEthanol:H₂OEnvironmentally safer, good conversion, easy workup researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing conditions and expanding the scope of a synthetic method. For the synthesis of aryl-heteroaryl compounds, significant research has focused on elucidating the pathways of key reactions like SNAr.

While the stepwise addition-elimination mechanism involving a Meisenheimer complex is widely taught for SNAr reactions, recent investigations using computational analyses and kinetic isotope effect (KIE) studies have provided evidence for concerted mechanisms in many cases. nih.gov For nucleophilic substitutions on heteroaromatic rings like pyrimidine, concerted pathways, where bond-forming and bond-breaking occur in a single transition state, are predicted to be common. Stepwise mechanisms are thought to be more likely only in highly specific situations, such as when a strongly electron-withdrawing nitro group is present and fluoride (B91410) is the nucleophile or leaving group. nih.gov This evolving understanding challenges long-held assumptions and suggests that concerted mechanisms may be more prevalent in the synthesis of pharmaceutical scaffolds than previously thought. nih.gov

Elucidation of Reaction Pathways and Intermediates

The formation of the this compound scaffold can be accomplished via distinct reaction pathways, each involving unique intermediates. The two principal methodologies are palladium-catalyzed cross-coupling reactions and pyrimidine ring synthesis through cyclocondensation.

A. Palladium-Catalyzed Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming the C-C bond between the pyrimidine and benzoic acid moieties. rsc.orgmdpi.com This pathway involves the reaction of a pyrimidine derivative bearing a leaving group at the C4-position with a benzoic acid derivative containing a boronic acid or its ester.

The catalytic cycle, which is central to this pathway, involves three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of a 4-halopyrimidine or a pyrimidine-4-sulfonate to a palladium(0) complex. This step forms a square-planar palladium(II) intermediate, where the palladium center has inserted into the carbon-halogen bond. libretexts.orgmusechem.com This initial product is a cis-palladium complex that typically isomerizes to the more stable trans-complex. libretexts.org

Transmetalation : The organopalladium(II) complex then undergoes transmetalation. In this step, the R group from the organoboron species (e.g., 4-carboxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This key step requires the presence of a base to activate the organoboron reagent. musechem.com The result is a new palladium(II) complex bearing both the pyrimidinyl and the benzoyl groups.

Reductive Elimination : The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of this compound. This step regenerates the catalytically active palladium(0) species, allowing the cycle to repeat. libretexts.org

The key intermediates in this pathway are the organopalladium complexes formed during the catalytic cycle, as depicted in the table below.

StepIntermediate ClassGeneral StructureDescription
Oxidative AdditionAryl-Palladium(II) Halide Complex[Pd(L)2(Pyrimidinyl)(X)]Formed by the insertion of Pd(0) into the Carbon-Halogen (C-X) bond of the pyrimidine substrate.
TransmetalationDiaryl-Palladium(II) Complex[Pd(L)2(Pyrimidinyl)(Benzoyl)]Formed after the transfer of the benzoyl group from the boronic acid to the palladium center.
Reductive EliminationPalladium(0) CatalystPd(L)nThe active catalyst is regenerated after the product is released.

B. Cyclocondensation Pathway

An alternative strategy involves the construction of the pyrimidine ring itself from acyclic precursors, one of which already contains the benzoic acid moiety. A common approach is the reaction between an amidine and a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. mdpi.comorganic-chemistry.org

For the synthesis of this compound, the reaction pathway would typically involve:

Precursor Synthesis : A suitable three-carbon electrophile is derived from a benzoic acid starting material. For instance, 4-acetylbenzoic acid can be used to synthesize a chalcone-type intermediate (an α,β-unsaturated ketone) or a 1,3-diketone.

Condensation and Cyclization : This electrophilic precursor is then reacted with an amidine (e.g., formamidine) in the presence of a base. The reaction proceeds through a sequence of steps:

Initial nucleophilic attack by the amidine onto a carbonyl group of the precursor, forming a vinylogous amide or related adduct.

A subsequent intramolecular cyclization via attack of the second amidine nitrogen onto the other electrophilic carbon.

This cyclization forms a non-aromatic dihydropyrimidine (B8664642) intermediate.

Aromatization : The dihydropyrimidine intermediate undergoes a final elimination (typically of water) and/or oxidation to yield the stable, aromatic pyrimidine ring. researchgate.net

The primary intermediates in this pathway are the initial acyclic adduct and the subsequent dihydropyrimidine.

Kinetic Studies of Key Formation Steps

Kinetic analyses of the synthetic pathways provide insight into the factors controlling the reaction rate and efficiency.

A. Kinetics of the Suzuki-Miyaura Pathway

Nature of the Leaving Group (X) : The strength of the carbon-leaving group bond is critical. The reaction rate follows the general trend of C-I > C-OTf > C-Br >> C-Cl, corresponding to the bond dissociation energies. libretexts.orgyonedalabs.com

Palladium Catalyst and Ligands : The choice of ligands on the palladium catalyst significantly influences its reactivity. Electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition step. musechem.com Highly active and stable catalyst systems have been developed to improve the coupling of challenging substrates like electron-deficient pyrimidines. organic-chemistry.org

Substrate Electronics : Electron-withdrawing groups on the pyrimidine ring can increase its reactivity toward oxidative addition. yonedalabs.com

The relative rates of oxidative addition highlight the importance of substrate choice for efficient synthesis.

Leaving Group on PyrimidineRelative ReactivityRationale
Iodide (I)HighestWeakest carbon-halogen bond, facilitating faster Pd(0) insertion. libretexts.org
Triflate (OTf)HighExcellent leaving group, comparable in reactivity to bromide. libretexts.orgyonedalabs.com
Bromide (Br)Moderate-HighCommonly used substrate with a good balance of reactivity and stability. libretexts.org
Chloride (Cl)LowestStrongest carbon-halogen bond, often requiring more active catalysts or harsher conditions. yonedalabs.com

B. Kinetics of the Cyclocondensation Pathway

Kinetic studies of pyrimidine formation from amidines and carbonyl compounds indicate that the initial nucleophilic attack of the amidine on a carbonyl carbon is often the rate-limiting step. nih.gov The rate of this step is influenced by:

Electrophilicity of the Carbonyl Carbon : More electrophilic carbons, such as those in 1,3-diketones or chalcones activated by electron-withdrawing groups, will react faster.

Nucleophilicity of the Amidine : The basicity and steric profile of the amidine affect its ability to act as a nucleophile.

Reaction Conditions : The choice of solvent and the nature of the catalyst (acidic or basic) can significantly impact the rates of both the initial condensation and the subsequent cyclization and dehydration steps.

While detailed kinetic data for the specific synthesis of this compound via this route is not extensively documented, the principles of related condensations suggest that the formation of the initial C-N bond is the key kinetic barrier to overcome for an efficient reaction. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 4 4 Pyrimidinyl Benzoic Acid Ligands

Ligand Design Principles for Metal Coordination

The rational design of MOFs relies on understanding how the geometry and electronic properties of the organic ligand dictate the structure of the final framework. For 4-(4-pyrimidinyl)benzoic acid, the key features are its two different types of metal-binding sites.

The this compound ligand offers multiple points of connection to metal centers. The carboxylate group (-COOH), upon deprotonation to (-COO⁻), can coordinate to a metal ion in several ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a small ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal ions, linking them together. This is a very common mode in MOF construction.

The pyrimidine (B1678525) ring contains two nitrogen atoms that can act as Lewis bases, donating their lone pair of electrons to a metal ion. Unlike the analogous 4-(4-pyridinyl)benzoic acid which has one nitrogen donor, the pyrimidine moiety offers two potential binding sites. Typically, one of the pyrimidine nitrogens will coordinate to a metal center, acting as a directional linkage to extend the framework. The presence of two nitrogen atoms in the ring makes it more electron-deficient than a pyridine (B92270) ring, which can influence the strength of the metal-ligand bond.

In analogous systems using ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid, the carboxylate group often coordinates in a bridging fashion between two metal ions, while the nitrogen from the pyridine ring binds to another metal, creating a multi-connected node essential for forming 3D frameworks. nih.gov For example, a zinc polymer based on 4-(pyridin-4-yl)benzoic acid features both the pyridine nitrogen and the carboxylate group coordinating to Zn(II) ions to form a 2D layered structure. nih.gov

The formation and stability of MOFs are governed by a delicate balance of steric (size and shape) and electronic (electron distribution) factors. rsc.org

Steric Factors: The this compound ligand is largely planar and rigid. This rigidity is a desirable trait in MOF synthesis as it leads to more predictable and robust structures. The spatial arrangement of the coordination sites—the carboxylate at one end and the pyrimidine nitrogen at the other—allows it to act as a linear or "bent" linker, depending on which nitrogen atom coordinates. The absence of bulky substituents near the coordination sites minimizes steric hindrance, allowing for easier access by metal ions and the formation of well-defined, crystalline structures. nih.gov

Synthesis and Structural Characterization of Metal-Organic Frameworks and Coordination Polymers

The assembly of this compound and metal ions into crystalline frameworks is typically achieved through specific synthetic techniques, and the resulting structures are elucidated using advanced analytical methods.

Hydrothermal and solvothermal syntheses are the most common methods for producing high-quality MOF crystals. researchsynergypress.com These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, such as a Teflon-lined autoclave. researchgate.netrroij.com

Solvothermal Synthesis: The reaction is carried out in an organic solvent at a temperature above its boiling point. Common solvents include N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF). rroij.com The high temperature provides the necessary energy to facilitate the reaction between the ligand and the metal salt, leading to the self-assembly of the crystalline MOF structure. nih.gov For instance, two coordination networks based on the similar ligand 4-(pyridin-4-yl)benzoic acid were successfully synthesized using solvothermal methods with Co(II) and Ni(II) metal ions in a DMF/ethanol (B145695)/water solvent system. rsc.orgnih.gov

Hydrothermal Synthesis: This method is similar to solvothermal synthesis, but water is used as the solvent. Hydrothermal conditions can influence the coordination behavior of the metal ions and the final structure of the framework, sometimes leading to unique topologies not accessible through other methods. sciforum.net

The choice of solvent, temperature, reaction time, and the presence of modulating agents (like other acids) can all influence the final product's crystal size, morphology, and even its topology. rsc.org

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional atomic arrangement within a MOF. nih.gov This analysis provides critical information, including:

Coordination Environment: It reveals which atoms of the ligand are bonded to the metal ion, the bond lengths and angles, and the coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, or more complex geometries). nih.gov

Crystallographic Data: It provides the unit cell dimensions, space group, and atomic coordinates of the crystal.

For example, a study on MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid and cadmium revealed complex coordination geometries, including distorted pentagonal bipyramidal and distorted octahedral, which were determined through single-crystal X-ray analysis. nih.gov This level of detail is crucial for understanding the structure-property relationships of the material.

The table below shows representative crystallographic data for a MOF constructed from a related pyrimidine-based ligand, illustrating the type of information obtained from X-ray diffraction analysis.

ParameterValue
Compound {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n
Ligand Pyrimidine-4,6-dicarboxylate (pmdc)
Crystal System Rhombohedral
Space Group R-3c
a (Å) 27.289(3)
b (Å) 27.289(3)
c (Å) 35.539(4)
α (°) 90
β (°) 90
γ (°) 120
Volume (ų) 22896(5)
Metal Center Pb(II)
Coordination Pb1: Heptacoordinated (NO₆); Pb2: Octacoordinated (NO₇); Pb3: Dodecahedral (O₁₂)
Data derived from a study on a lead-based MOF with a pyrimidine-dicarboxylate ligand. ugr.es

Topological Diversity and Supramolecular Architectures in MOFs

The way in which metal nodes and organic linkers connect determines the underlying topology of the framework. This topology can be described using specific symbols (e.g., sql , pcu , dia ) that represent the net's geometry. The this compound ligand, with its distinct coordination points, is capable of forming MOFs with a wide range of topologies. kaust.edu.sa

The final structure is not only defined by coordination bonds but also by weaker, non-covalent interactions, which create a supramolecular architecture. These interactions include:

Hydrogen Bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen can link different parts of the framework or connect guest molecules within the pores.

Interpenetration: This occurs when two or more independent frameworks grow through one another without being covalently bonded. This can reduce the pore size of the material but increase its stability.

Studies on analogous ligands have shown that a single ligand can produce MOFs with different topologies depending on the metal ion and synthesis conditions. For example, using 3-nitro-4-(pyridin-4-yl)benzoic acid, researchers synthesized a Cd(II) MOF with a dia topology and another with a pcu topology by slightly changing the reaction components. nih.gov A Ni(II) complex with the same ligand resulted in a 2D network with an sql topology, which was further assembled into a 3D supramolecular framework via hydrogen bonds. nih.gov This highlights the rich structural possibilities that arise from the interplay of coordination chemistry and supramolecular interactions.

TopologyDescriptionExample Ligand System
sql A 2D square grid-like network.3-nitro-4-(pyridin-4-yl)benzoic acid with Ni(II) nih.gov
pcu A 3D primitive cubic network.3-nitro-4-(pyridin-4-yl)benzoic acid with Cd(II) nih.gov
dia A 3D diamondoid network.3-nitro-4-(pyridin-4-yl)benzoic acid with Cd(II) nih.gov
reo A 3D network based on the ReO₃ structure.Dithienothiophene dicarboxylate with Zr(IV) d-nb.info
This table presents topologies observed in MOFs with analogous ligands, demonstrating the structural diversity achievable.

Design and Analysis of One-, Two-, and Three-Dimensional Coordination Networks

The design of coordination networks using ligands like this compound is a cornerstone of reticular chemistry. The final dimensionality of the network—be it a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework—is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand.

One-Dimensional (1D) Networks: In their simplest form, metal ions and this compound ligands can self-assemble into 1D chains. For instance, a metal ion that forms a linear or zigzag coordination pattern with the ligand would result in a polymeric chain. These chains can be further organized into higher-dimensional structures through weaker interactions like hydrogen bonding.

Two-Dimensional (2D) Networks: By using metal centers that can connect to multiple ligands in a plane, 2D layered structures can be formed. For example, a ligand analogous to this compound, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been used to create a 2D network with an sql (square lattice) topology when coordinated with Ni(II) ions. nih.gov These layers can stack upon one another, and the space between them can be tuned by modifying the ligand.

Three-Dimensional (3D) Networks: The creation of 3D frameworks is often the primary goal for applications in gas storage and catalysis. These are achieved when the metal nodes connect to the ligands in a way that extends the structure in all three dimensions. A related ligand, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, has been shown to form 3D coordination polymers. nih.gov Another example involves using 3-nitro-4-(pyridin-4-yl)benzoic acid with Cd(II) to form a 3D framework with a diamondoid (dia) topology. nih.gov The specific topology of the resulting MOF can be influenced by the choice of metal ion and reaction conditions, leading to frameworks with different properties even when using the same ligand. nih.gov

The table below summarizes representative dimensionalities and topologies achieved with ligands similar in structure to this compound.

Interpenetration and Porosity in MOF Systems

A common phenomenon in the synthesis of MOFs with long, bridging ligands is interpenetration, where two or more independent networks grow through one another. nih.gov While this can increase the stability of the framework, it often leads to a reduction in pore size and accessible surface area. nih.gov

However, interpenetration is not always a disadvantage. It can be a tool to fine-tune pore dimensions for selective molecular recognition and separation. google.com For example, a fourfold interpenetrating 3D framework was observed in a MOF constructed from 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov Similarly, a MOF using the ligand 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid also exhibited a fourfold interpenetrated diamondoid topology.

The porosity of these frameworks is a critical parameter. High porosity is desirable for applications such as gas storage and drug delivery. Researchers have developed strategies to control and enhance porosity, such as introducing functional groups to the linker to prevent dense packing or using "modulators" during synthesis. nih.govrsc.org These modulators, often monocarboxylic acids like benzoic acid, compete with the linker for coordination sites, leading to the formation of defects that can increase the material's porosity. nih.gov The insertion of additional coordination sites within the ligand itself has also been shown to be a successful strategy to shift a structure from an interpenetrated to a more porous, self-penetrated framework. rsc.org

Functional Applications of this compound-Based MOFs

The unique structural and chemical properties of MOFs derived from this compound and its analogs give rise to a wide range of potential applications, from catalysis to medicine.

Electrocatalytic Properties and Performance

MOFs are promising materials for electrocatalysis due to their high surface area and the uniform distribution of metal active sites. osti.gov MOFs containing nitrogen-rich ligands, such as those with pyrimidine or triazine moieties, are particularly interesting for reactions like the oxygen reduction reaction (ORR), a key process in fuel cells.

Cobalt-based MOFs, for example, have been extensively studied as electrocatalysts. frontiersin.org The incorporation of nitrogen atoms from ligands like this compound can create Co-N active sites, which are known to be effective for ORR. nih.govrsc.org The porous nature of the MOF allows for efficient diffusion of reactants to these active sites. Furthermore, the performance of these MOF-based catalysts can be enhanced by pyrolyzing them to create highly porous, nitrogen-doped carbon materials embedded with cobalt nanoparticles, which often exhibit superior catalytic activity and stability. rsc.org The stability of the MOF under the harsh electrochemical conditions is a critical factor that must be considered for practical applications. nih.gov

Luminescent Sensing Capabilities for Specific Analytes

Luminescent MOFs (LMOFs) have emerged as highly sensitive and selective chemical sensors. nih.gov The luminescence can originate from the organic linker, the metal ion (particularly lanthanides), or guest molecules encapsulated within the pores. nih.gov The pyrimidine and benzoate (B1203000) moieties in this compound can act as "antennae," absorbing energy and transferring it to emissive metal centers, such as lanthanide ions (e.g., Eu³⁺, Tb³⁺), resulting in characteristic sharp emission bands. nih.govmdpi.com

The sensing mechanism often relies on the interaction between the analyte and the MOF framework, which leads to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength. mdpi.com These LMOFs have been successfully used to detect a variety of analytes:

Metal Ions: The pores and functional groups of the MOF can selectively bind to specific metal ions like Cu²⁺ or Fe³⁺, causing a distinct luminescent response. mdpi.com

Biomolecules: LMOFs have been designed as sensor arrays to identify drugs and biomarkers related to diseases like cancer. rsc.org

Explosives: Nitroaromatic compounds, common components of explosives, are electron-deficient and can effectively quench the luminescence of many MOFs, making them excellent candidates for explosive detection. acs.org

The table below highlights examples of LMOFs based on similar ligands and their sensing applications.

Biocompatibility and Potential as Drug Delivery Systems

The tunable pore sizes, high surface areas, and the ability to functionalize their surfaces make MOFs highly attractive candidates for drug delivery systems (DDS). nih.govnih.gov A crucial requirement for such biomedical applications is biocompatibility. nih.gov

MOFs constructed from endogenous or biologically benign components are of particular interest. Metals like zinc and zirconium are considered to have low toxicity. rsc.orgnih.govrsc.org Zinc is an essential trace element in the human body, and zinc-based MOFs have shown good biocompatibility. nih.govresearchgate.netresearchgate.netmdpi.com Similarly, zirconium-based MOFs are noted for their exceptional chemical stability and low toxicity, making them well-suited for biological applications. rsc.orgscispace.comcam.ac.uknih.govrsc.org

The organic linker also plays a vital role. Benzoic acid and its derivatives are common in the design of biocompatible MOFs. researchgate.net The use of nitrogen-containing ligands can also enhance the stability of the framework. researchgate.net These MOFs can encapsulate high payloads of therapeutic drugs, which can then be released in a controlled manner, often in response to specific stimuli like a change in pH. nih.govresearchgate.net For instance, a zinc-based MOF demonstrated pH-sensitive drug release, which is a desirable feature for targeted cancer therapy, as the microenvironment of tumors is typically more acidic than that of healthy tissue. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 4 4 Pyrimidinyl Benzoic Acid

Non-Covalent Interactions in Solid-State Assemblies

Role of Hydrogen Bonding (O-H···N, C-H···π) in Dimer and Network Formation

The molecular structure of 4-(4-pyrimidinyl)benzoic acid features a strong hydrogen bond donor (the carboxylic acid's hydroxyl group, O-H) and a strong hydrogen bond acceptor (the nitrogen atom of the pyrimidine (B1678525) ring). This combination makes the formation of a robust O-H···N hydrogen bond highly favorable. This type of interaction is a well-established and predictable supramolecular synthon in crystal engineering, often leading to the assembly of molecules into dimers or extended chains. researchgate.net In analogous crystal structures of compounds containing both carboxylic acid and N-heterocyclic groups, this O-H···N bond is the primary interaction governing the formation of the initial supramolecular motif. nih.govresearchgate.net

For instance, in similar pyridyl-benzoic acid systems, molecules are linked by O-H···N hydrogen bonds to form infinite zigzag chains. nih.govresearchgate.net The packing within these primary structures can be further stabilized by weaker, secondary interactions. Among these are C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring. nih.gov These interactions, though weaker than conventional hydrogen bonds, play a crucial role in the three-dimensional organization of the crystal lattice.

Table 1: Representative Hydrogen-Bond Geometry in an Analogous Pyridyl-Carboxylate System

D—H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
O—H···N 1.05 1.61 2.66 178.7

Data derived from a representative crystal structure to illustrate typical bond parameters for this class of compounds. researchgate.net

Investigation of π-π Stacking Interactions in Molecular Packing

Aromatic π-π stacking interactions are another critical force in the molecular packing of this compound. These interactions occur between the electron-rich aromatic systems of the benzoic acid and pyrimidine rings of adjacent molecules. nih.gov The stability of the resulting crystal structure is significantly enhanced by these forces. rsc.org

The geometry of π-π stacking can vary, including face-to-face or edge-to-face arrangements, with typical centroid-to-centroid distances ranging from approximately 3.4 to 3.8 Å. nih.gov In the crystal structure of a benzoic acid co-crystal, an edge–face-type π–π stacking arrangement was observed with a ring-centroid to ring-centroid distance of 4.85 Å, demonstrating the variability of these interactions. nih.gov The interplay between strong hydrogen bonds and weaker π-π stacking interactions is a key principle in crystal engineering, allowing for the fine-tuning of molecular packing and, consequently, the material's physical properties. rsc.org

Co-crystallization and Multi-component Crystal Systems

Co-crystallization is a powerful technique in crystal engineering used to design novel solid forms with tailored physicochemical properties. researchgate.net this compound is an excellent candidate for forming co-crystals due to its capacity for robust hydrogen bonding.

Design and Preparation of Pharmaceutical Co-crystals

Pharmaceutical co-crystals are multi-component crystalline materials where at least one component is an active pharmaceutical ingredient (API) and the other components are pharmaceutically acceptable coformers. nih.gov The design of co-crystals featuring this compound would leverage its predictable hydrogen bonding capabilities. The carboxylic acid group can form reliable heterosynthons with common coformer functional groups like amides (e.g., in nicotinamide) or other N-heterocycles. rsc.org

Several methods are commonly employed for the preparation of co-crystals:

Solvent Evaporation: This is the most common laboratory method, where the API and coformer are dissolved in a suitable solvent in a stoichiometric ratio. Slow evaporation of the solvent allows for the growth of high-quality single crystals. humanjournals.com

Solid-State Grinding: This method involves the mechanical grinding of the two solid components together, either neat (dry grinding) or with a minimal amount of a liquid additive (liquid-assisted grinding). jddtonline.info

Slurry Crystallization: In this technique, a suspension of the API and coformer is stirred in a solvent in which they are sparingly soluble. The system eventually equilibrates to form the most stable crystalline phase, which is often the co-crystal. mdpi.com

Modulation of Physicochemical Attributes via Co-crystallization

A primary motivation for preparing pharmaceutical co-crystals is to improve the physicochemical properties of an API, such as solubility, dissolution rate, stability, and melting point, without altering its chemical structure. nih.govresearchgate.net Co-crystallization can disrupt the crystal lattice of a poorly soluble API and replace it with a new lattice that has more favorable interactions with a solvent, thereby enhancing solubility and dissolution. jddtonline.info

The melting point of a co-crystal is typically different from that of its individual components and is often intermediate between the two, although it can also be higher or lower. nih.gov This modification of thermal properties is a direct consequence of the new set of intermolecular interactions in the co-crystal lattice. The potential impact of co-crystallization on this compound is illustrated in the hypothetical table below.

Table 2: Illustrative Modulation of Physicochemical Properties via Co-crystallization

Compound/Co-crystal Melting Point (°C) Aqueous Solubility (mg/mL)
This compound (Hypothetical) ~250 Low
Coformer X (e.g., Nicotinamide) ~130 High
Co-crystal (1:1) (Hypothetical) ~180 (Intermediate) Moderate (Improved)

This table is for illustrative purposes to show the potential effects of co-crystallization.

Self-Assembly Phenomena and Directed Molecular Architectures

The bifunctional nature of this compound makes it a highly valuable linker, or tecton, for the bottom-up construction of complex and highly ordered supramolecular architectures. Its two distinct functional sites—the pyrimidinyl nitrogen for coordination or hydrogen bonding, and the carboxylic acid for hydrogen bonding or deprotonation to a carboxylate—allow for directed self-assembly into predictable networks. nih.gov

Similar pyridyl-carboxylate ligands are widely used to prepare coordination polymers and metal-organic frameworks (MOFs). In these systems, the nitrogen atom coordinates to a metal center, while the carboxylate group can also coordinate to a metal or form hydrogen bonds with other ligands to create extended 1D, 2D, or 3D networks. nih.gov The specific geometry of this compound can direct the final topology of the resulting framework. Furthermore, the interplay of coordination bonds with other non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to build intricate, multi-dimensional supramolecular structures. researchgate.netmdpi.com

Table of Mentioned Compounds

Compound Name
This compound
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid
Nicotinamide

Unable to Generate Article on the

A thorough investigation of available scientific literature and chemical databases reveals a lack of specific research on the supramolecular chemistry and crystal engineering of the compound This compound , as required by the provided outline.

Searches for information pertaining to the "Mesoscopic Correlation of Supramolecular Chirality" and the "Formation of Supramolecular Chiral Hydrogen-Bonded Assemblies" for this compound did not yield any relevant research findings. The existing literature focuses on related but structurally distinct molecules. Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested topics and subsections for this specific compound.

Consequently, the detailed research findings and data tables required for the article cannot be generated.

Medicinal Chemistry and Biological Applications of 4 4 Pyrimidinyl Benzoic Acid Derivatives

Rational Drug Design and Scaffold Utilization

The 4-(4-pyrimidinyl)benzoic acid framework serves as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity. This versatility has made it a cornerstone in the design of novel therapeutics, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

The utility of the this compound scaffold is prominently exemplified by its role as a key intermediate in the synthesis of Nilotinib, a highly potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). nih.govnih.gov A derivative, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, constitutes a major building block of the drug. nih.gov This intermediate is used to construct the central benzamide–pyrimidine (B1678525)pyridine (B92270) pharmacophore that is essential for Nilotinib's anticancer activity. nih.gov The molecular architecture of this intermediate, featuring heterocyclic rings like pyridine and pyrimidine, imparts specific pharmacological properties crucial for its function in medicinal chemistry. nih.gov The presence of both the carboxylic acid and amino groups allows for hydrogen bonding, which can influence the molecule's reactivity and interactions with biological targets. nih.gov

In this context, the 4-(3-pyridinyl)-2-pyrimidinyl moiety is the key pharmacophore responsible for the therapeutic effect, while the substituted benzoic acid portion serves to correctly orient this group for optimal binding within the ATP-binding site of the Bcr-Abl kinase. nih.gov The successful incorporation of this scaffold into a clinically approved drug highlights its value in creating targeted therapeutic agents and serves as a foundation for the development of other kinase inhibitors.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. For derivatives of this compound, SAR explorations have provided critical insights into the structural requirements for potent biological activity, particularly in the context of enzyme inhibition. The position of substituents on the pyrimidine nucleus has been shown to greatly influence the biological activities of its derivatives. ebi.ac.uk

In the development of kinase inhibitors, the benzoic acid group is often a critical interaction point. Studies on analogous scaffolds, such as 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, have shown that replacing the benzene (B151609) ring with bioisosteric "azabenzene" rings like pyridine or pyridazine (B1198779) can maintain or even enhance potent inhibitory activity. This suggests that the precise geometry and electronic properties of the aromatic ring bearing the carboxylic acid are crucial.

Ligand growing and scaffold hopping are powerful computational and synthetic strategies used to discover novel chemotypes with improved drug-like properties. Scaffold hopping involves replacing the central core of a known active molecule with a structurally different moiety while preserving the essential 3D arrangement of key binding groups. This strategy is often employed to escape patent-protected chemical space, alter physicochemical properties, or find novel intellectual property. For instance, a scaffold hopping approach was successfully used to generate new aryl-2-amino pyrimidine analogs as inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). Similarly, researchers have designed and synthesized novel pyrazolo[3,4-d]pyrimidine derivatives based on scaffold hopping and linker optimization to serve as antitumor agents.

Ligand growing involves extending a known molecular fragment that binds to a target, adding new functional groups to explore adjacent binding pockets and increase affinity and selectivity. While specific examples detailing the application of these strategies directly to the this compound scaffold are not extensively documented, the principles are broadly applicable. Starting with a this compound fragment bound to a target, one could "grow" substituents off the pyrimidine or benzoic acid rings to engage with nearby amino acid residues. Alternatively, the central pyrimidinyl-benzoic acid core could be "hopped" to a different heterocyclic system, such as a thieno[3,2-d]pyrimidine (B1254671) or a furano[2,3-d]pyrimidine, to improve properties like metabolic stability or CNS penetration, as has been demonstrated for inhibitors of other targets.

Pharmacological Evaluation and Mechanism of Action Studies

Pharmacological studies of this compound derivatives have revealed their potential to modulate key biological targets, primarily through enzyme inhibition and receptor antagonism. These investigations are crucial for understanding their therapeutic potential and mechanism of action at a molecular level.

Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, making it a compelling target for anticancer drug development. A number of derivatives featuring a pyrimidine ring linked to a benzoic acid moiety have been identified as potent, ATP-competitive inhibitors of CK2. Research into 4-aminothieno[2,3-d]pyrimidine derivatives, which are structurally analogous to this compound, has yielded highly active compounds.

Detailed SAR studies have demonstrated that specific substitutions can lead to nanomolar and even picomolar inhibitory constants. For example, replacing a benzene ring with a pyridine or pyridazine in the 4-(thiazol-5-yl)benzoic acid series resulted in compounds with IC₅₀ values as low as 4.6 nM against the CK2α' isoform. These findings highlight the potential of the pyrimidinyl benzoic acid scaffold in designing highly potent and selective CK2 inhibitors.

Inhibitory Activity of Benzoic Acid Derivatives Against Protein Kinase CK2
Compound NameCore ScaffoldTargetIC₅₀ (µM)Reference
3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidThieno[2,3-d]pyrimidineCK20.008
3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidThieno[2,3-d]pyrimidineCK20.01
3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidThieno[2,3-d]pyrimidineCK20.065
Pyridine-carboxylic acid analog of 4-(thiazol-5-yl)benzoic acidPyridine/ThiazoleCK2α0.017
Pyridazine-carboxylic acid analog of 4-(thiazol-5-yl)benzoic acidPyridazine/ThiazoleCK2α'0.0046

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which play a crucial role in regulating blood glucose. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. The development of DPP-4 inhibitors has involved a wide variety of chemical scaffolds, including cyanopyrrolidines, xanthines, and quinazolines. While the pyrimidine ring is a common heterocycle in medicinal chemistry, specific derivatives of the this compound scaffold have not been prominently featured as a principal class of DPP-4 inhibitors in the reviewed scientific literature. The field has largely focused on non-substrate-like and substrate-like inhibitors with different core structures that optimally fit the enzyme's active site.

Retinoid X Receptor (RXR)

Retinoid X Receptors (RXRs) are nuclear receptors that form heterodimers with other nuclear receptors, such as PPARs and LXRs, to regulate gene expression involved in various physiological processes. Ligands that modulate RXR activity, including both agonists and antagonists, are of significant therapeutic interest for diseases ranging from cancer to metabolic and neurodegenerative disorders. The chemical landscape of RXR modulators is dominated by structures like bexarotene (B63655) (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic acid) and various diazepinylbenzoic acids. These compounds feature a benzoic acid moiety as a key component for receptor interaction. However, based on available research, the this compound scaffold has not been established as a common or effective framework for designing potent and selective RXR agonists or antagonists.

VLA-4 Integrin

Very Late Antigen-4 (VLA-4), also known as integrin α₄β₁, is a cell adhesion receptor that mediates the trafficking and recruitment of lymphocytes to sites of inflammation. Antagonism of VLA-4 is a clinically validated approach for treating inflammatory diseases. Research has shown that derivatives of pyrimidine are effective VLA-4 antagonists. nih.gov

A study focused on N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives has demonstrated the utility of this scaffold in developing potent VLA-4 antagonists. nih.gov Phenylalanine derivatives are structurally very similar to benzoic acid derivatives, sharing a phenyl ring connected to a carboxylic acid group. SAR studies in this series were conducted to optimize both potency and the rate of metabolic clearance. nih.gov This work establishes that the pyrimidine ring, linked to an aromatic carboxylic acid-containing moiety, is a viable pharmacophore for targeting the VLA-4 integrin, suggesting that this compound derivatives represent a promising class of compounds for further investigation as anti-inflammatory agents.

Activity of Phenylalanine Derivatives as VLA-4 Antagonists
Core ScaffoldTargetBiological ActivityReference
N-(pyrimidin-4-yl) phenylalanineVLA-4 IntegrinAntagonist activity demonstrated; SAR studies performed to optimize potency and clearance. nih.gov
N-(pyridin-2-yl) phenylalanineVLA-4 IntegrinAntagonist activity demonstrated; SAR studies performed to optimize potency and clearance. nih.gov
Dehydrophenylalanine derivatives (Z isomers)VLA-4 IntegrinPotent VLA-4 antagonists, but subject to rapid biliary clearance.

Interactions with Biological Macromolecules and Cellular Pathways

Derivatives of this compound exert their biological effects through interactions with various essential biological macromolecules, subsequently modulating critical cellular pathways. A primary mechanism of action for many of these compounds is the inhibition of enzymes involved in nucleotide biosynthesis, which is fundamental for DNA synthesis and cellular proliferation.

A notable example is the role of 4-aminobenzoic acid (PABA)-substituted pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR). This enzyme is a key player in the de novo folate biosynthesis pathway, which is crucial for the production of tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are prerequisites for DNA replication and cell growth. By inhibiting DHFR, these derivatives disrupt the folate pathway, leading to a depletion of the necessary building blocks for DNA synthesis. nih.govnih.gov This mechanism is particularly relevant in rapidly proliferating cells, such as cancer cells and pathogenic microorganisms.

Beyond DHFR, other pyrimidine derivatives have been found to interact with different protein targets. For instance, certain derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Furthermore, specific derivatives have been identified as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that are integral to the signaling pathways of numerous cytokines and growth factors. By blocking JAK activity, these compounds can interfere with the signaling cascades that drive inflammation and immune responses. nih.gov In the context of cancer, some derivatives act as multikinase inhibitors, targeting enzymes such as Fms-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2), which are often dysregulated in hematological malignancies. researchgate.net

Therapeutic Area Investigations

Anti-cancer and Anti-leukemia Agent Development

The structural motif of this compound is a key feature in the development of numerous anti-cancer and anti-leukemia agents. The ability of these compounds to interfere with the cellular machinery of malignant cells has led to the investigation of their efficacy across various cancer types.

One of the most significant applications of a this compound derivative is as a crucial intermediate in the synthesis of Nilotinib. jecibiochem.com Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). By targeting this constitutively active kinase, Nilotinib effectively halts the proliferation of leukemic cells.

In colon cancer, derivatives of 3-[4-(pyridin-4-yl) pyrimidin-2-yl] amino benzohydrazide (B10538) have demonstrated inhibitory activity. One such compound, 7m, was found to bind to Nur77 and inhibit the expression of both Nur77 and p-mTOR proteins, which are involved in cell growth and survival pathways. magtechjournal.com This compound exhibited significant inhibitory effects on the growth of HT-29 and RKO colon cancer cell lines. magtechjournal.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as multikinase inhibitors for the treatment of acute myeloid leukemia (AML). researchgate.net One compound from this class demonstrated potent inhibition of FLT3 and VEGFR2, two kinases that are often implicated in the pathogenesis of AML. In a xenograft mouse model using MV4-11 cells, this compound led to complete tumor regression. researchgate.net

The anti-leukemic potential of pyrimidine derivatives has also been explored through the inhibition of DOT1L, a histone methyltransferase. Novel pyrimidylaminoquinoline derivatives have been synthesized and shown to have strong anti-DOT1L activities, which can down-regulate the expression of genes involved in leukemia. nih.gov

The table below summarizes the anti-cancer and anti-leukemia activities of selected this compound derivatives and related compounds.

Compound ClassCancer TypeMechanism of ActionKey Findings
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidChronic Myeloid Leukemia (CML)Intermediate for Nilotinib, a BCR-ABL tyrosine kinase inhibitor. jecibiochem.comEssential for the synthesis of a clinically approved targeted therapy. jecibiochem.com
(E)-N-substituted methylene-3-[4-(pyridin-4-yl) pyrimidin-2-yl] amino benzoylhydrazide derivativesColon CancerBinds to Nur77 and inhibits Nur77 and p-mTOR expression. magtechjournal.comCompound 7m showed IC50 values of 1.04 µM (HT-29) and 1.54 µM (RKO). magtechjournal.com
Pyrazolo[3,4-d]pyrimidine derivativesAcute Myeloid Leukemia (AML)Multikinase inhibitor (FLT3 and VEGFR2). researchgate.netLed to complete tumor regression in an MV4-11 xenograft mouse model. researchgate.net
Pyrimidylaminoquinoline derivativesLeukemiaDOT1L inhibitors. nih.govDown-regulated the expression of Hoxa9 and Meis1 in MV4-11 cells. nih.gov

Antimicrobial Efficacy (Antibacterial, Antitubercular)

Derivatives of this compound have shown promise as antimicrobial agents, with activity against a range of bacterial pathogens, including Mycobacterium tuberculosis. The structural versatility of this scaffold allows for modifications that can enhance potency and spectrum of activity.

In the realm of antibacterial research, derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated. One hydrazone derivative exhibited potent activity against Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov Several compounds from this series also showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL. nih.gov The mechanism of action for some pyrazole (B372694) derivatives has been linked to the inhibition of fatty acid biosynthesis.

Benzoic acid derivatives have also been explored as prodrugs for the treatment of tuberculosis. nih.govnih.gov Esterification of benzoic acids can improve their ability to cross the mycobacterial cell membrane, where they are then hydrolyzed by intracellular esterases to release the active acidic form. Nitrobenzoate esters, in particular, have demonstrated significant antitubercular activity. nih.govnih.gov

The following table presents the antimicrobial activity of selected benzoic acid and pyrimidine derivatives.

Compound ClassTarget OrganismActivity
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazone derivativesAcinetobacter baumanniiPotent activity observed. nih.gov
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)MIC values up to 16 µg/mL. nih.gov
Benzoate (B1203000) esters (prodrugs)Mycobacterium tuberculosisNitrobenzoate esters showed very interesting antitubercular activity. nih.govnih.gov

Antimalarial Drug Discovery (e.g., Plasmodium falciparum dihydrofolate reductase inhibitors)

The fight against malaria has been a significant area of research for this compound derivatives, particularly those that function as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). This enzyme is a validated and crucial target in the malaria parasite's life cycle, as it is essential for DNA synthesis. nih.govnih.gov

A novel class of Pf-DHFR inhibitors has been developed using a pyrimidine core substituted with amines and 4-aminobenzoic acid (PABA). nih.govnih.gov These compounds were designed to overcome the growing issue of drug resistance to existing antifolates. In vitro antimalarial assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum have demonstrated the potential of these derivatives. nih.gov

Several synthesized compounds showed significant antimalarial activity with IC50 values in the low micromolar range. nih.gov Importantly, these compounds exhibited no cytotoxicity against a fibroblast cell line, indicating a degree of selectivity for the parasite's enzyme over the human equivalent. nih.gov

The table below highlights the in vitro antimalarial activity of some PABA-substituted pyrimidine derivatives. nih.gov

CompoundP. falciparum Strain 3D7 (Chloroquine-sensitive) IC50 (µg/mL)P. falciparum Strain Dd2 (Chloroquine-resistant) IC50 (µg/mL)
3d10.219.87
3e8.437.92
3f5.264.71
3h12.8711.54

Neurological Disorder Research

The therapeutic potential of this compound derivatives is also being explored in the context of neurological disorders. The ability of these compounds to interact with key cellular targets implicated in neurodegeneration has opened new avenues for drug discovery.

In the field of Parkinson's disease research, a series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been designed and synthesized as inhibitors of c-Abl, a tyrosine kinase that has been implicated in the pathology of the disease. nih.gov One compound, 9a, exhibited significant inhibitory activity against c-Abl and demonstrated a potent neuroprotective effect against MPP+-induced cell death in the SH-SY5Y neuroblastoma cell line. nih.gov This compound also showed favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. nih.gov

Furthermore, substituted pyrimidine derivatives have been evaluated for their potential as anti-Alzheimer's agents. nih.gov One such derivative, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, displayed an excellent anti-Alzheimer's profile in in vivo studies. nih.gov Docking studies suggested that this compound interacts with acetylcholinesterase, a key target in Alzheimer's therapy, in a manner similar to the approved drug donepezil. nih.gov

Anti-inflammatory Potential

Derivatives of this compound have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes in inflammatory pathways.

One area of focus has been the development of pyrimidine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

More recently, 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives have been identified as potent Janus kinase (JAK) inhibitors. nih.gov The JAK family of enzymes plays a crucial role in cytokine signaling, which is central to the inflammatory process. A lead compound from this series, 7j, strongly inhibited all four isoforms of the JAK kinases and displayed slightly better anti-inflammatory efficacy than tofacitinib, an approved JAK inhibitor, in in vivo models. nih.gov

The anti-inflammatory activity of pyrimidinyl piperazinyl butanoic acid derivatives has also been demonstrated in a p-benzoquinone-induced writhing study, indicating their potential as analgesic agents. researchgate.net

Spectroscopic and Advanced Characterization Techniques for 4 4 Pyrimidinyl Benzoic Acid

Vibrational Spectroscopy for Functional Group and Molecular Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of electromagnetic radiation at specific frequencies, it is possible to identify the functional groups present and gain information about the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within 4-(4-Pyrimidinyl)benzoic acid. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: a carboxylic acid group, a pyrimidine (B1678525) ring, and a benzene (B151609) ring.

The carboxylic acid moiety would be identifiable by a broad O-H stretching vibration, typically observed in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. Additionally, a strong carbonyl (C=O) stretching vibration is anticipated between 1710 and 1680 cm⁻¹. The C-O stretching vibration of the carboxylic acid would likely appear in the 1320-1210 cm⁻¹ region.

The aromatic nature of the pyrimidine and benzene rings gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are expected to appear at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings typically result in a series of sharp to medium intensity bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are expected in the fingerprint region below 900 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-2500O-H Stretch (broad)Carboxylic Acid
>3000C-H StretchAromatic Rings
1710-1680C=O StretchCarboxylic Acid
1600-1400C=C and C=N StretchAromatic Rings
1320-1210C-O StretchCarboxylic Acid
<900C-H BendingAromatic Rings

Terahertz (THz) Spectroscopy for Low-Frequency Vibrations

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes of molecules and crystal lattices, typically in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹). These low-energy vibrations are often associated with collective motions of the entire molecule, such as torsional and bending modes of the aromatic rings, as well as intermolecular interactions like hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrimidine ring and the benzene ring.

The protons on the pyrimidine ring would likely appear as a set of coupled signals in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms. The specific chemical shifts and coupling patterns would depend on the substitution pattern.

The protons on the para-substituted benzene ring would typically appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the carboxylic acid group would be expected at a slightly different chemical shift than the protons ortho to the pyrimidine ring, and their coupling would result in a characteristic AA'BB' or a simple two-doublet pattern. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
>10broad s-COOH
7.0-9.5mPyrimidine-H
7.0-8.5dBenzene-H (ortho to -COOH)
7.0-8.5dBenzene-H (ortho to pyrimidine)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.

The carbonyl carbon of the carboxylic acid group is expected to resonate at a downfield chemical shift, typically in the range of δ 165-185 ppm. The carbon atoms of the pyrimidine ring would also appear in the downfield region, generally between δ 140 and 160 ppm, with the carbons adjacent to the nitrogen atoms being the most deshielded. The carbon atoms of the benzene ring would show signals in the aromatic region (δ 120-150 ppm). The quaternary carbon attached to the carboxylic acid group and the one attached to the pyrimidine ring would have distinct chemical shifts from the protonated carbons.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
165-185C=O (Carboxylic Acid)
140-160Pyrimidine-C
120-150Benzene-C

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (molar mass: 200.19 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight.

The fragmentation pattern would be influenced by the presence of the carboxylic acid, pyrimidine, and benzene moieties. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, 17 Da), the entire carboxyl group (-COOH, 45 Da), and carbon monoxide (-CO, 28 Da) from the acylium ion. The pyrimidine ring can also undergo characteristic fragmentation, often involving the loss of HCN (27 Da). The stability of the aromatic rings would likely lead to prominent fragment ions containing these structural units. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
200[M]⁺
183[M - OH]⁺
155[M - COOH]⁺
172[M - CO]⁺ (from [M - OH]⁺)
128[C₇H₄N₂]⁺ (after loss of COOH and H)

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides insights into the molecule's conjugated π-electron system.

The structure of this compound features two aromatic rings, a benzene ring and a pyrimidine ring, linked together. This extended conjugation influences its electronic absorption properties. The UV-Vis spectrum of such a molecule is expected to exhibit characteristic absorption bands corresponding to specific electronic transitions. The primary transitions anticipated are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation between the pyrimidine and benzoic acid moieties, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction typically results in absorption at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. researchgate.netresearchgate.net These transitions are generally characterized by high molar absorptivity (ε).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the carboxylic acid group, to a π* antibonding orbital. chemicalbook.com Compared to π → π* transitions, n → π* transitions are typically of lower energy, appearing at even longer wavelengths, but have a much lower intensity (lower molar absorptivity). chemicalbook.com

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Expected Intensity
π → π* π bonding to π* antibonding Shorter Wavelength (UV) High

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, both single-crystal and powder XRD can provide invaluable structural information.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. To perform SCXRD, a suitable single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

While a specific crystal structure for this compound is not provided in the search results, analysis of a closely related compound, 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, reveals the type of data obtained from an SCXRD experiment. nih.gov For this related molecule, the crystal system was determined to be triclinic with a P-1 space group. nih.gov The analysis also revealed that the pyrimidinyl and pyridinyl rings are not coplanar, exhibiting a dihedral angle of 11.17°. nih.gov For this compound, SCXRD would similarly provide precise details on the dihedral angle between the pyrimidine and benzene rings, as well as the planarity of the carboxylic acid group relative to the benzene ring.

Table 2: Representative Crystal Data Obtainable from SCXRD (based on a related compound)

Parameter Example Value
Crystal System Triclinic
Space Group P-1
a (Å) 4.4130
b (Å) 10.458
c (Å) 16.432
α (°) 87.79
β (°) 89.90
γ (°) 80.48
Volume (ų) 747.4

Data for 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular geometry, SCXRD data is crucial for analyzing the crystal packing, which is dictated by intermolecular interactions. For this compound, the primary interactions expected to govern its solid-state assembly are hydrogen bonds and π–π stacking interactions.

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. Consequently, a highly probable and robust intermolecular interaction is the formation of a hydrogen bond between the carboxylic acid proton and one of the pyrimidine nitrogen atoms (O—H···N). This type of interaction is commonly observed in co-crystals of benzoic acids with pyridine (B92270) and pyrimidine derivatives and often leads to the formation of dimers or chains. researchgate.netresearchgate.netnih.gov For instance, in the crystal structure of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, molecules are linked by O—H···N hydrogen bonds to form dimers. nih.gov

Advanced Imaging Techniques for Surface-Bound Assemblies

Advanced imaging techniques, particularly scanning probe microscopy, allow for the direct visualization of molecules adsorbed on surfaces, providing insights into their self-assembly and ordering in two dimensions.

Scanning Tunneling Microscopy (STM) for Molecular Ordering

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. It can be used to study the two-dimensional self-assembly of organic molecules, such as this compound, at the solid-liquid or solid-gas interface. nih.govnih.gov

In a typical STM experiment, a solution of the molecule of interest is deposited onto a conductive substrate, commonly highly oriented pyrolytic graphite (HOPG). As the solvent evaporates, the molecules adsorb onto the surface and can self-assemble into ordered nanostructures. The STM tip then scans the surface, and by measuring the tunneling current between the tip and the surface, a topographical image of the molecular adlayer is generated. nih.gov

For this compound, the formation of ordered two-dimensional structures would be driven by the same intermolecular interactions that govern its three-dimensional crystal packing, primarily hydrogen bonding between the carboxylic acid moieties and potentially interactions involving the pyrimidine rings. Studies on other carboxylic acid derivatives have shown that they often form linear or lamellar structures on HOPG, stabilized by hydrogen-bonded dimers. nih.gov STM would allow for the direct visualization of these assemblies, revealing details about the molecular packing, domain sizes, and the influence of the substrate on the ordering. While no specific STM studies on this compound were found, the technique remains a crucial tool for understanding its behavior at interfaces.

Computational and Theoretical Chemistry Studies of 4 4 Pyrimidinyl Benzoic Acid

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to find the optimized, lowest-energy molecular geometry. electrochemsci.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, in studies of related pyridine (B92270) dicarboxylic acids, DFT has been used to determine structural quantum parameters. electrochemsci.org Similarly, DFT and Hartree-Fock (HF) methods have been applied to co-crystals involving 2-aminopyrimidine and benzoic acid to analyze their geometric parameters. worldscientific.com Such analyses for 4-(4-Pyrimidinyl)benzoic acid would reveal the degree of planarity between the pyrimidine (B1678525) and benzoic acid rings, a key factor influencing its crystal packing and electronic properties. The dihedral angle between the two rings is a critical parameter, as significant twisting can disrupt π-conjugation. In a crystal structure study of the related compound 3-(4-Pyridyl)benzoic acid, the dihedral angle between the benzene (B151609) and pyridine rings was found to be 32.14 (7)°. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyridine-Carboxylic Acid Analog (Note: This data is illustrative, based on computational studies of analogous compounds.)

ParameterDescriptionTypical Calculated Value
C-C (phenyl)Bond length within the benzene ring1.39 - 1.40 Å
C-N (pyrimidine)Bond length within the pyrimidine ring1.33 - 1.34 Å
C-C (inter-ring)Bond length connecting the two rings~1.49 Å
C=O (carboxyl)Carbonyl bond length in the acid group~1.21 Å
C-O (carboxyl)C-OH bond length in the acid group~1.36 Å
Dihedral AngleTwist between the pyrimidine and phenyl rings15° - 35°

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. researchgate.net By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stabilizing energy associated with electron delocalization.

This analysis is particularly useful for understanding the influence of the electron-withdrawing pyrimidine ring on the benzoic acid moiety and vice versa. Key interactions would include the delocalization of electron density from the lone pairs of the pyrimidine's nitrogen atoms into the π* anti-bonding orbitals of the aromatic system. In studies of other pyrimidine and benzimidazole derivatives, NBO analysis has been performed to reveal these important atomic and structural features. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the strength of the hyperconjugative effect. Larger E(2) values signify stronger interactions and greater molecular stability.

Table 2: Illustrative NBO Donor-Acceptor Interactions for a Pyrimidine-Containing Aromatic System (Note: This data is for illustrative purposes to demonstrate NBO analysis principles.)

Donor NBO (Orbital)Acceptor NBO (Orbital)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)~5-10Lone Pair → π delocalization
π(C2-C3)π(C4-C5)~15-25π → π conjugation
LP(1) O(carboxyl)σ(C-C)~2-5Lone Pair → σ hyperconjugation

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carboxylic acid group. These sites represent the primary centers for hydrogen bonding and coordination with metal ions. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as a primary hydrogen bond donor site.

Molecular Modeling and Docking Studies

Molecular modeling, and particularly molecular docking, are computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of different binding poses. The process reveals the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

Docking studies on various pyrimidine derivatives have shown their potential to bind to a range of biological targets, including enzymes like cyclooxygenase-2 (COX-2). tandfonline.com For example, a study on pyrimidin-4-yl-benzimidazole derivatives identified key hydrogen bond interactions with amino acid residues such as SER, GLN, and HIS within the COX-2 active site. tandfonline.com If this compound were docked into a protein active site, the pyrimidine nitrogens and the carboxyl group would be expected to be primary interaction points, forming hydrogen bonds with polar amino acid residues like serine, threonine, or arginine. The aromatic rings provide opportunities for hydrophobic and π-π stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan.

Table 3: Potential Ligand-Protein Interactions for Pyrimidine Derivatives in a Protein Active Site (Note: This table illustrates typical interactions identified in docking studies of related compounds.)

Interaction TypeLigand GroupProtein Residue Examples
Hydrogen Bond (Acceptor)Pyrimidine Nitrogens, Carbonyl OxygenSerine, Threonine, Arginine, Lysine
Hydrogen Bond (Donor)Carboxylic Acid -OHAspartate, Glutamate, Histidine
π-π StackingPhenyl Ring, Pyrimidine RingPhenylalanine, Tyrosine, Tryptophan
HydrophobicAromatic RingsLeucine, Valine, Isoleucine, Alanine

A critical output of molecular docking is the calculation of a scoring function, which estimates the binding affinity between the ligand and the protein. This score, typically expressed in kcal/mol, represents the change in free energy upon binding; a more negative value indicates a stronger and more favorable interaction. These scores are used to rank different compounds and predict their potential efficacy as inhibitors or modulators of the protein target.

In docking studies of pyrimidine analogs against the COX-2 enzyme, binding affinities have been calculated and compared to standard drugs. tandfonline.com For instance, one potent pyrimidine derivative showed a strong binding affinity of -9.0 kcal/mol, which was more favorable than the standard drugs celecoxib (-8.8 kcal/mol) and indomethacin (-7.7 kcal/mol). tandfonline.com Such calculations for this compound against various targets would be essential to predict its biological activity and guide the selection of targets for experimental validation. Comparing the binding scores across different proteins can also help predict the compound's specificity, a key factor in minimizing off-target effects.

Table 4: Example Docking Scores of Pyrimidine Analogs Against a Protein Target (COX-2) (Note: Data is from a study on related pyrimidine derivatives to illustrate the concept.)

CompoundProtein TargetBinding Affinity (kcal/mol)
Pyrimidine Derivative 2aCOX-2-9.0
Celecoxib (Standard)COX-2-8.8
Indomethacin (Standard)COX-2-7.7

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are pivotal in predicting the Structure-Activity Relationship (SAR) of this compound and its derivatives. These approaches establish a mathematical correlation between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent molecules. nih.gov Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly prominent. nih.govmdpi.com

In a typical 3D-QSAR study, a series of analogues of this compound would be modeled. For each molecule, steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) are calculated around the aligned structures. nih.gov These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model of their biological activity (e.g., inhibitory concentration IC50). mdpi.com

The resulting 3D-QSAR models are often visualized as contour maps. mdpi.comnih.gov These maps highlight specific regions around the molecular scaffold where modifications are predicted to enhance or diminish activity:

Steric Fields: Green contours may indicate areas where bulky substituents are favored, while yellow contours might suggest that smaller groups are preferred to avoid steric hindrance. mdpi.com

Electrostatic Fields: Blue contours can show regions where electropositive groups would increase activity, and red contours point to areas where electronegative groups are beneficial.

Hydrophobic and H-Bonding Fields: Other maps can delineate where hydrophobic, hydrogen-bond donor, or hydrogen-bond acceptor features are likely to result in more favorable interactions with a biological target. nih.gov

For instance, in studies on pyrimidinylthiobenzoates, which are structurally related to this compound, 3D-QSAR models have been successfully used to identify the bioactive conformation and understand interactions with target enzymes like acetohydroxyacid synthase (AHAS). nih.gov Such analyses can reveal that the orientation of the phenyl group or specific substitutions on the pyrimidine ring are critical for activity. nih.gov By applying these computational SAR methods, researchers can rationally design novel this compound derivatives with improved therapeutic potential, reducing the need for extensive and costly synthesis and animal testing. nih.gov

In Silico Screening and Virtual Ligand Design for Novel Analogues

In silico screening and virtual ligand design are powerful computational strategies used to identify and create novel analogues of this compound with desired biological activities. These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental testing. nih.govnih.gov

Virtual Screening: This process involves screening vast databases of chemical compounds (such as PubChem or ZINC) to find molecules that are predicted to bind to a specific biological target. nih.gov The screening can be ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target protein is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.govresearchgate.net A known active molecule, such as a potent derivative of this compound, is used as a template to search for compounds with similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is employed. nih.gov In this process, virtual compounds are computationally placed into the binding site of the target protein, and their binding affinity is estimated using scoring functions. This method was utilized in the development of novel inhibitors for Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), where pyrimidine-based compounds were screened to identify potential antimalarial agents. nih.govnih.gov

Virtual Ligand Design: Based on the insights from SAR and molecular docking studies, new analogues can be designed de novo. nih.gov By analyzing the contour maps from 3D-QSAR models or the interaction patterns within a protein's active site, specific modifications can be proposed for the this compound scaffold. nih.govnih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket in the target's binding site, a hydrophobic group could be added to the pyrimidine or benzoic acid ring to enhance binding affinity. This rational design process was successfully applied to create new N-ethyl-4-(pyridin-4-yl)benzamide based Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors, where forty new compounds were designed based on CoMFA and CoMSIA contour maps. nih.gov

Following the design phase, the new virtual analogues are subjected to further computational analysis, including molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to evaluate their drug-likeness. nih.govnih.gov

Thermodynamic Stability and Global Reactivity Parameter Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the thermodynamic stability and global reactivity of this compound. nih.govdergipark.org.tr These theoretical studies provide fundamental insights into the molecule's electronic structure, stability, and chemical behavior. mwjscience.com

Thermodynamic Stability: The thermodynamic stability of a material is determined by its energy relative to other possible atomic arrangements under a given set of conditions. umn.edu Computationally, this involves calculating the total electronic energy of the optimized molecular structure. A key aspect is assessing the stability of a particular crystal structure (polymorph) compared to others at the same composition, or its stability against decomposition into competing phases. umn.edu For this compound, DFT calculations can be used to determine its heat of formation and vibrational frequencies, which are essential for calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.netresearchgate.net

Energy Gap (ΔE): The difference between ELUMO and EHOMO. A smaller energy gap implies higher reactivity and lower kinetic stability. researchgate.net

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large energy gap are generally harder and less reactive. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. dergipark.org.trresearchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, given by χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). dergipark.org.tr

These parameters are crucial for understanding reaction mechanisms and predicting sites of electrophilic and nucleophilic attack. researchgate.net The table below summarizes these important quantum chemical parameters.

ParameterFormulaDescription
HOMO Energy (EHOMO)-Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net
LUMO Energy (ELUMO)-Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I)-EHOMOEnergy needed to remove an electron. dergipark.org.tr
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron. dergipark.org.tr
Electronegativity (χ)(I + A) / 2Measures the ability to attract electrons. dergipark.org.tr
Chemical Hardness (η)(I - A) / 2Resistance to deformation of the electron cloud. dergipark.org.tr
Chemical Softness (S)1 / ηThe reciprocal of hardness; indicates higher reactivity. researchgate.net
Electrophilicity Index (ω)μ² / 2ηMeasures the propensity to accept electrons. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Pyrimidinyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Suzuki-Miyaura cross-coupling is commonly employed to attach the pyrimidine ring to the benzoic acid scaffold. Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (temperature: 80–100°C; solvent: DMF/H₂O) to improve yield .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) enhances purity, as described in similar benzoic acid derivative protocols .
  • Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation/contact risks.
  • Follow waste disposal guidelines for aromatic carboxylic acids, as outlined in safety data sheets for structurally related compounds .
  • Store at 2–8°C in airtight containers to prevent degradation .

Q. What analytical techniques are most effective for confirming the structural identity of this compound?

  • Structural Characterization :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and carboxylate functionality (δ ~170 ppm for COOH) .
  • FT-IR : Validate carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodology :

  • Conduct systematic solubility studies using USP/PhEur guidelines : Test polar (DMSO, methanol) vs. nonpolar solvents (toluene) at 25°C and 40°C.
  • Apply statistical tools (ANOVA, regression analysis) to assess solvent-solute interactions, as taught in CHEM 6212 .
  • Cross-reference with NIST Standard Reference Data to validate experimental results.

Q. What strategies enhance regioselectivity in synthesizing this compound derivatives?

  • Synthetic Optimization :

  • Use directing groups (e.g., nitro or amino substituents) to control pyrimidine ring functionalization .
  • Employ microwave-assisted synthesis to reduce side reactions and improve regioselectivity .
  • Screen catalysts (e.g., PdCl₂(dppf)) to favor C4 over C2 substitution on pyrimidine .

Q. How does molecular conformation, determined by X-ray crystallography, influence the chemical reactivity of this compound?

  • Structural Analysis :

  • Single-crystal X-ray diffraction (as in ) reveals bond angles and dihedral angles between pyrimidine and benzoic acid moieties.
  • Correlate crystallographic data (e.g., R-factor = 0.071 ) with DFT calculations to predict sites for nucleophilic/electrophilic attack.
  • Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonding) affecting reactivity .

Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?

  • In Silico Modeling :

  • Apply QSAR models to estimate logP (lipophilicity) and pKa (ionization) using PubChem descriptors .
  • Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase-2) .
  • Validate predictions with in vitro assays (e.g., plasma protein binding studies) .

Q. How do researchers address discrepancies in biological activity data for this compound across cell lines?

  • Data Reconciliation :

  • Standardize assay conditions (cell density, incubation time) per OECD guidelines .
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
  • Apply meta-analysis techniques to identify confounding variables (e.g., pH, serum content) .

Methodological Resources

  • Experimental Design : Follow frameworks from CHEM 6212 and research methodology models for hypothesis-driven studies.
  • Data Interpretation : Leverage crystallographic and spectroscopic databases to validate structural hypotheses.
  • Safety Compliance : Adopt protocols from TCI America and academic programs for risk mitigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Pyrimidinyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Pyrimidinyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.